molecular formula C12H13N3O6 B13827120 trans-4-Isopropyl-3-methyl-beta,2,6-trinitrostyrene CAS No. 34210-02-1

trans-4-Isopropyl-3-methyl-beta,2,6-trinitrostyrene

Cat. No.: B13827120
CAS No.: 34210-02-1
M. Wt: 295.25 g/mol
InChI Key: YTIOPNHCAHIHFP-SNAWJCMRSA-N
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Description

trans-4-Isopropyl-3-methyl-beta,2,6-trinitrostyrene is a nitroaromatic compound characterized by a styrene backbone (a vinyl group attached to a benzene ring) substituted with three nitro groups at the beta (vinyl), 2-, and 6-positions, alongside an isopropyl group at the 4-position and a methyl group at the 3-position of the aromatic ring. This structural complexity confers unique chemical and physical properties, including high electron deficiency due to the electron-withdrawing nitro groups, which influence reactivity and stability.

Properties

CAS No.

34210-02-1

Molecular Formula

C12H13N3O6

Molecular Weight

295.25 g/mol

IUPAC Name

4-methyl-1,3-dinitro-2-[(E)-2-nitroethenyl]-5-propan-2-ylbenzene

InChI

InChI=1S/C12H13N3O6/c1-7(2)10-6-11(14(18)19)9(4-5-13(16)17)12(8(10)3)15(20)21/h4-7H,1-3H3/b5-4+

InChI Key

YTIOPNHCAHIHFP-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1C(C)C)[N+](=O)[O-])/C=C/[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=C(C=C1C(C)C)[N+](=O)[O-])C=C[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene typically involves nitration reactions. One common method is the nitration of a suitable precursor, such as 4-isopropyl-3-methylbenzene, using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of dinitrobenzoic acids.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The nitrovinyl group can undergo conjugation with nucleophiles, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4,6-Trinitrotoluene (TNT)

Molecular Structure :

  • TNT (2-methyl-1,3,5-trinitrobenzene) features a benzene ring with three nitro groups and a methyl substituent.
  • trans-4-Isopropyl-3-methyl-beta,2,6-trinitrostyrene replaces the benzene ring’s methyl group with a styrene backbone and additional isopropyl/methyl substituents.

Data Table 1: Comparison with TNT

Property TNT This compound
Molecular Formula C₇H₅N₃O₆ C₁₂H₁₂N₃O₆ (inferred)
Functional Groups 3 × NO₂, 1 × CH₃ 3 × NO₂, 1 × styrene, 1 × isopropyl, 1 × CH₃
Key Applications Explosives, munitions Potential use in specialty explosives or intermediates
Stability High (symmetrical structure) Likely lower (asymmetric substituents)
2,4,6-Trinitrostyrene

Structural Similarities :

  • Both compounds share a trinitrostyrene core.
  • Key difference: this compound has additional isopropyl and methyl groups on the aromatic ring.

Reactivity Differences :

  • Nucleophilic Additions: 2,4,6-Trinitrostyrene reacts with thiophenol, aniline, and amines to form adducts, which can cyclize into N-substituted 4,6-dinitroindoles via intramolecular nitro group displacement . The bulky isopropyl and methyl groups in the trans derivative may sterically hinder such reactions, altering product selectivity.
  • Electrophilic Substitution: The electron-withdrawing nitro groups deactivate the aromatic ring, but the isopropyl substituent (a weak electron donor) could slightly enhance reactivity at the 4-position compared to unsubstituted trinitrostyrene.

Data Table 2: Comparison with 2,4,6-Trinitrostyrene

Property 2,4,6-Trinitrostyrene This compound
Molecular Formula C₈H₅N₃O₆ C₁₂H₁₂N₃O₆
Substituents Styrene + 3 × NO₂ Styrene + 3 × NO₂, 1 × isopropyl, 1 × CH₃
Reactivity with Amines Forms 4,6-dinitroindoles Potential steric hindrance reduces cyclization
Synthetic Utility Intermediate for heterocycles Specialty applications requiring steric modulation
2,6-Diisopropylphenol

Structural Context :

  • 2,6-Diisopropylphenol (propofol) contains two isopropyl groups on a phenol ring.
  • While functionally distinct (anesthetic vs. nitroaromatic), the shared isopropyl groups highlight steric and electronic effects.

Substituent Effects :

  • Steric Hindrance : Both compounds utilize isopropyl groups to modulate reactivity. In propofol, hindrance improves lipid solubility for blood-brain barrier penetration . In the trinitrostyrene derivative, hindrance may reduce aggregation or alter crystal packing.
  • Electronic Effects: Propofol’s phenol group is electron-donating, whereas the nitro groups in the styrene derivative are electron-withdrawing, leading to divergent chemical behaviors.

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